Boc-homo-L-tyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

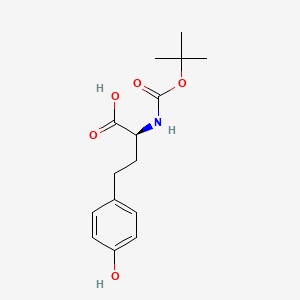

Boc-homo-L-tyrosine is a compound with the molecular formula C15H21NO5 . It is a derivative of L-tyrosine, which is an amino acid that plays a crucial role in protein synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-homo-L-tyrosine typically involves the reaction of L-tyrosine with a base and the anhydride Boc2O . This results in the formation of Boc-protected amines and amino acids .

Molecular Structure Analysis

The linear formula of Boc-homo-L-tyrosine is 4-(HO)C6H4CH2CH[NHCO2C(CH3)3]CO2HCH3 . This structure includes a phenol group (4-(HO)C6H4), a methylene group (CH2), a chiral carbon with an amino group and a carboxylic group (CH[NHCO2C(CH3)3]), and a methyl ester group (CO2HCH3) .

Chemical Reactions Analysis

Boc-homo-L-tyrosine can participate in various chemical reactions. For instance, tyrosinase can convert tyrosine to L-DOPA, and DOPA-dioxygenase can catalyze the oxidative cleavage of L-DOPA into betalamic acid . The Boc group is stable towards most nucleophiles and bases .

Physical And Chemical Properties Analysis

Boc-homo-L-tyrosine has an average mass of 295.331 Da . The thermal behavior of homopolymers with tripeptide side groups was determined by DTA and TGA methods .

Scientific Research Applications

-

Biocatalytic Derivatization of L-Tyrosine

- Field : Applied Microbiology and Biotechnology .

- Application : L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

- Methods : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .

- Results : The enzymatic production of L-tyrosine derivatives has shown promise in recent advances .

-

Biotechnological Production of L-Tyrosine

- Field : Applied Microbiology and Biotechnology .

- Application : The aromatic amino acid L-tyrosine is used as a dietary supplement and has promise as a valuable precursor compound for various industrial and pharmaceutical applications .

- Methods : Biotechnological methods can produce L-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions .

- Results : Various strategies for synthesizing L-tyrosine by employing biocatalysts are discussed, including initial approaches as well as more recent advances .

-

Application of Bacterial Tyrosinases

- Field : Organic Synthesis .

- Application : Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .

- Methods : The application involves the use of bacterial tyrosinases in the synthesis process .

- Results : The application has seen success in cross-linking reactions of proteins and the polymerization of environmental pollutants .

Future Directions

While the current evidence is insufficient to make confident recommendations on the effectiveness of tyrosine for mitigating stress effects on physical/cognitive performance, tyrosine may benefit cognitive performance and is worthy of further study . Additionally, a new method for industrially producing Boc-L-tyrosine has been proposed, which is low in cost, convenient and safe to operate, low in pollution, high in yield, and easy for industrial production .

properties

IUPAC Name |

(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPGKTTZDRPESV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654299 |

Source

|

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-homo-L-tyrosine | |

CAS RN |

198473-94-8 |

Source

|

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)